molecular formula C9H19N3O B14795770 2-amino-N-(1-methylpiperidin-4-yl)propanamide

2-amino-N-(1-methylpiperidin-4-yl)propanamide

Cat. No.: B14795770
M. Wt: 185.27 g/mol
InChI Key: XHEBQCCXFIFUHU-UHFFFAOYSA-N
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Description

2-amino-N-(1-methylpiperidin-4-yl)propanamide is a chemical compound with a unique structure that includes an amino group, a piperidine ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(1-methylpiperidin-4-yl)propanamide typically involves the reaction of 1-methylpiperidine with a suitable amide precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The process may involve steps such as amide bond formation, reduction, and purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The process may also include steps for waste management and environmental protection.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(1-methylpiperidin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The piperidine ring can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated piperidine derivatives.

Scientific Research Applications

2-amino-N-(1-methylpiperidin-4-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-(1-methylpiperidin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-methyl-N-(1-methylpiperidin-4-yl)-4-phenylthiazole-5-carboxamide
  • N-(1-methylpiperidin-4-yl)-2-aminopropanamide
  • N-methyl-2-(1-methylpiperidin-4-yl)propanamide

Uniqueness

2-amino-N-(1-methylpiperidin-4-yl)propanamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

2-amino-N-(1-methylpiperidin-4-yl)propanamide

InChI

InChI=1S/C9H19N3O/c1-7(10)9(13)11-8-3-5-12(2)6-4-8/h7-8H,3-6,10H2,1-2H3,(H,11,13)

InChI Key

XHEBQCCXFIFUHU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1CCN(CC1)C)N

Origin of Product

United States

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